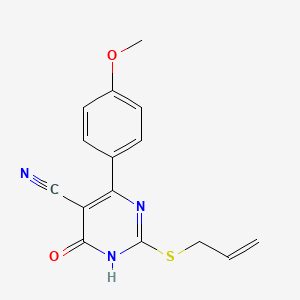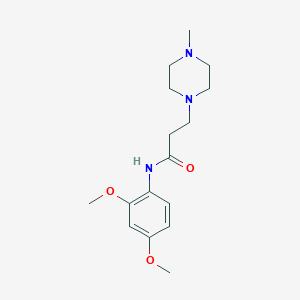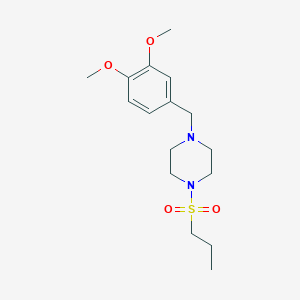
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a propylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions using 3,4-dimethoxybenzyl chloride and the piperazine ring.
Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through sulfonylation reactions using propylsulfonyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.
Industry: The compound is investigated for its potential use in the development of new catalysts and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in materials science, it may influence the electronic properties of materials.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Lacks the propylsulfonyl group, making it less polar and potentially less reactive.
4-(Propylsulfonyl)piperazine: Lacks the 3,4-dimethoxybenzyl group, affecting its electronic properties and reactivity.
1-Benzyl-4-(propylsulfonyl)piperazine: Lacks the methoxy groups, which can influence its solubility and reactivity.
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the 3,4-dimethoxybenzyl and propylsulfonyl groups. This combination of functional groups imparts distinct electronic, steric, and solubility properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H26N2O4S |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-5-6-15(21-2)16(12-14)22-3/h5-6,12H,4,7-11,13H2,1-3H3 |
Clave InChI |
HKBBXHSXCDEIFY-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



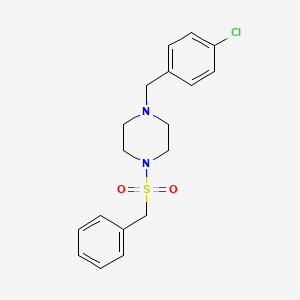
![(2E)-3-(3,4-dimethoxyphenyl)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B10882967.png)
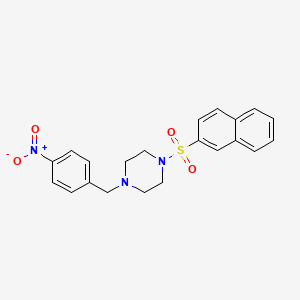
![4-formylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10882982.png)
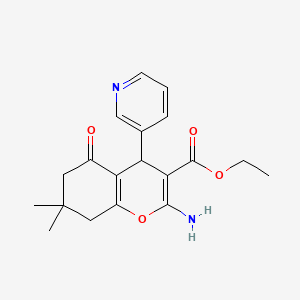
![6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882992.png)
![6-(4-Methoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882997.png)
![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
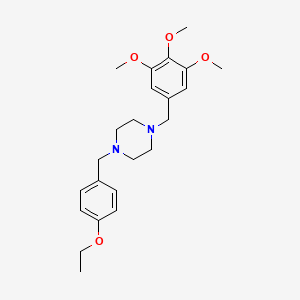
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
